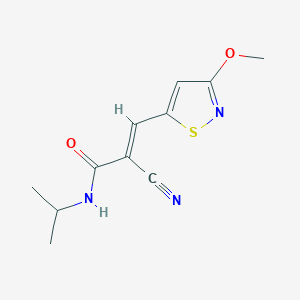![molecular formula C22H18N4O B2550630 11-イミノ-12-(4-メチルフェニル)-11H-ベンゾ[5,6]クロメノ[2,3-d]ピリミジン-10(12H)-アミン CAS No. 299401-15-3](/img/structure/B2550630.png)
11-イミノ-12-(4-メチルフェニル)-11H-ベンゾ[5,6]クロメノ[2,3-d]ピリミジン-10(12H)-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
科学的研究の応用
4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photophysical properties.
Biological Research: It is used in the synthesis of various bioactive molecules that can interact with biological targets.
準備方法
The synthesis of 4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine typically involves multi-step organic reactions. One common method involves the condensation of 4-amino-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with anthracene-9-carbaldehyde under reflux conditions in glacial acetic acid . This reaction yields the desired compound, which can be purified and characterized using techniques such as NMR, UV, and IR spectroscopy, as well as high-resolution mass spectrometry and single crystal X-ray diffraction .
化学反応の分析
4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Condensation: It can also undergo condensation reactions with aldehydes or ketones to form Schiff bases
作用機序
The mechanism of action of 4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or receptors by binding to their active sites. This binding can lead to the modulation of signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, or differentiation .
類似化合物との比較
4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine can be compared with other similar compounds, such as:
4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in its substituents, leading to different biological activities.
4-amino-1-(4-bromophenyl)-5-oxoproline: This compound has a similar amino group but a different ring structure, resulting in distinct pharmacological properties.
特性
IUPAC Name |
16-imino-18-(4-methylphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-15-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-13-6-8-15(9-7-13)18-19-16-5-3-2-4-14(16)10-11-17(19)27-22-20(18)21(23)26(24)12-25-22/h2-12,18,23H,24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHYHBZDFOUOCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC5=C2C(=N)N(C=N5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2550547.png)
![Spiro[3.5]nonan-5-amine](/img/structure/B2550548.png)
![2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide](/img/structure/B2550552.png)
![N-(3-{[3-(3-cyanophenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2550553.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2550554.png)
![6-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrimidin-4-ol](/img/structure/B2550555.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-methoxynicotinamide](/img/structure/B2550561.png)
![methyl 4-{[3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate](/img/structure/B2550562.png)

![4-[(2-fluorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2550565.png)
![5-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B2550566.png)
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2550567.png)

methyl]piperazine](/img/structure/B2550570.png)
